molecular formula C19H17F4N3O2S B11506052 N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B11506052
M. Wt: 427.4 g/mol
InChI Key: WCXYFAKFFJBRHG-UHFFFAOYSA-N
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Description

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyridine core, a benzyl group, and a tetrafluoromethoxypropanamide moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the desired thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis. This binding can inhibit the activity of these targets, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE can be compared with other thienopyridine derivatives, such as:

The uniqueness of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE lies in its specific structural features, such as the presence of a tetrafluoromethoxypropanamide moiety, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17F4N3O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

InChI

InChI=1S/C19H17F4N3O2S/c1-28-18(20,19(21,22)23)17(27)25-16-14(9-24)13-7-8-26(11-15(13)29-16)10-12-5-3-2-4-6-12/h2-6H,7-8,10-11H2,1H3,(H,25,27)

InChI Key

WCXYFAKFFJBRHG-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N)(C(F)(F)F)F

Origin of Product

United States

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